molecular formula C10H6N2 B1321890 Isoquinoline-7-carbonitrile CAS No. 223671-92-9

Isoquinoline-7-carbonitrile

Cat. No. B1321890
M. Wt: 154.17 g/mol
InChI Key: JGMSGABJHLXRRW-UHFFFAOYSA-N
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Description

Isoquinoline-7-carbonitrile derivatives are a class of compounds that have garnered interest due to their potential biological activities. These compounds are characterized by the isoquinoline scaffold, a heterocyclic aromatic organic compound similar to quinoline but with a nitrogen atom in the seventh position. The carbonitrile group attached to this scaffold adds to the chemical diversity and reactivity of these molecules, making them valuable in various chemical and pharmaceutical applications.

Synthesis Analysis

The synthesis of isoquinoline-7-carbonitrile derivatives involves various strategies, including homology modeling and molecular dynamics to evaluate their structure-activity relationships . For instance, 3-methylisoquinoline-4-carbonitriles have been synthesized and investigated as protein kinase A inhibitors of Plasmodium falciparum, with one compound showing the ability to inhibit parasite growth in vitro . Another approach involves the synthesis of 7-substituted-1-(3-bromophenylamino)isoquinoline-4-carbonitriles, where the inhibitory effect on myosin light chain kinase and epidermal growth factor receptor kinase was found to be dependent on the substituents at the 7-position . Additionally, 6-aminoindolo[2,1-a]isoquinoline-5-carbonitriles have been prepared using a Cu-catalyzed reaction of 2-(2-bromophenyl)-1H-indoles with propanedinitrile .

Molecular Structure Analysis

The molecular structure of isoquinoline-7-carbonitrile derivatives is crucial for their biological activity. For example, the structure of 7-acetyl-2,3,5,6,7,8-hexahydro-6-hydroxy-1,6-dimethyl-3-thioxo-8-phenyl(heteryl)isoquinoline-4-carbonitriles was confirmed by X-ray diffraction, highlighting the importance of structural elucidation in the development of these compounds . The tetracyclic structure of 13-arylisoquinolino[2,1-a]quinoline-12-carbonitrile was also verified using elemental and spectroscopic data, demonstrating the complexity and diversity of these molecules .

Chemical Reactions Analysis

Isoquinoline-7-carbonitrile derivatives undergo various chemical reactions that lead to the formation of new compounds with potential pharmacological properties. For instance, 1-amino-5-morpholino-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carbonitrile was converted to chloro-acetylamino derivatives and further reacted with different amines to yield a variety of fused heterocyclic compounds . These reactions demonstrate the versatility of isoquinoline-7-carbonitrile derivatives in synthesizing new chemical entities.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoquinoline-7-carbonitrile derivatives are influenced by their molecular structure and the nature of their substituents. The synthesis of 5,6,7,8-tetrahydroquinoline-3-carbonitrile derivatives using a green and efficient method showcases the importance of reaction conditions, such as the use of a basic catalyst and PEG-400, in determining the yield and purity of the final products . These properties are essential for the practical application of these compounds in medicinal chemistry and other fields.

Scientific Research Applications

1. Inhibitors in Biochemistry and Medicine

  • Isoquinoline derivatives have been synthesized for their inhibitory effects on enzymes like myosin light chain kinase (MLCK) and the epidermal growth factor receptor kinase (EGFR) (Rode et al., 2011). Such inhibitors are crucial in studying cell function and developing treatments for various diseases.
  • Another study explored isoquinoline carbonitriles as protein kinase A inhibitors of Plasmodium falciparum, showing potential in antimalarial drug development (Buskes et al., 2016).

2. Synthesis of Novel Compounds

  • Research has been conducted on synthesizing new compounds, like partially hydrogenated isoquinolines, and evaluating their toxicological effects against certain agricultural pests (Bakhite et al., 2022). Such studies are significant for developing new insecticides.
  • Synthesis of tetra- and penta-heterocyclic compounds incorporating isoquinoline moiety offers insights into creating diverse chemical structures for various applications (Abdallah et al., 2009).

3. Corrosion Inhibition

  • Quinoline derivatives have been studied for their role as corrosion inhibitors, which is crucial in protecting metals from degradation (Singh et al., 2016). Such research is valuable in material science and engineering.

4. Antitumor Activities

  • Novel quinoline derivatives carrying various moieties have been synthesized and evaluated for their potential as anticancer agents (Ghorab et al., 2016). These findings are significant for developing new cancer treatments.

5. Synthesis for Photophysical Properties

  • Innovative green-protocolmethods have been developed for synthesizing isoquinoline derivatives with notable photophysical properties, highlighting their potential in material sciences and photovoltaic applications (Kumar et al., 2015).

6. Pharmacokinetics and Drug Analysis

  • High-performance liquid chromatography (HPLC) methods have been developed for analyzing isoquinoline alkaloids in medical applications, such as in the study of Chinese medicine Coptis chinensis (Liu & Chen, 2012). This research is crucial for quality control in herbal medicine and pharmacokinetic studies.

Safety And Hazards

Isoquinoline-7-carbonitrile is labelled with the GHS07 pictogram, indicating that it may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing thoroughly after handling, and taking off contaminated clothing and washing it before reuse .

Future Directions

The field of organic synthesis has witnessed a remarkable paradigm shift towards sustainability and environmental consciousness . The development of eco-friendly and resource-efficient synthetic methodologies for isoquinoline derivatives is a promising future direction .

properties

IUPAC Name

isoquinoline-7-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2/c11-6-8-1-2-9-3-4-12-7-10(9)5-8/h1-5,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGMSGABJHLXRRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90608054
Record name Isoquinoline-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90608054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isoquinoline-7-carbonitrile

CAS RN

223671-92-9
Record name 7-Isoquinolinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=223671-92-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isoquinoline-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90608054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 7-bromoisoquinoline (1.80 g, 8.65 mmol) and cuprous cyanide (1.16 g, 12.97 mmol) in N-methyl pyrrolidinone (17 mL) was heated to 200° C. for 2 h. The reaction mixture was cooled to room temperature and partitioned between ethyl acetate and water. The aqueous phase was back-extracted with additional ethyl acetate and the combined organic layers were washed with saturated sodium chloride, dried (sodium sulfate), filtered, and concentrated under reduced pressure to yield 7-cyano-isoquinoline (770 mg): 1H NMR (300 MHz, CDCl3) δ 9.35 (s, 1H), 8.70 (d, J=5 Hz, 1H), 8.40 (s, 1H), 7.95 (d, J=8 .Hz, 1H), 7.84 (d, J=8 Hz, 1H), 7.73 (d, J=5 Hz, 1H); ESI MS m/z 155 [M+H]+.
Quantity
1.8 g
Type
reactant
Reaction Step One
[Compound]
Name
cuprous cyanide
Quantity
1.16 g
Type
reactant
Reaction Step One
Quantity
17 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
50
Citations
MM Ghorab, MS Alsaid, MS Al-Dosari, FA Ragab… - Acta …, 2016 - hrcak.srce.hr
… (25), 2-amino-N-(quinolin-3-yl)-4,5,6,7-tetrahydrobenzo[b] thiophene-3-carboxamide (34), 8-amino-3-methyl-1-oxo-2-(quinolin-3-yl)-6-p-tolyl-1,2dihydro isoquinoline-7-carbonitrile (7), 2…
Number of citations: 19 hrcak.srce.hr
Y Chen, C Dai, X Xu, Y Zhou, Y Lei, M Liu… - The Journal of …, 2021 - ACS Publications
Two isoquinoline derivatives IQ-BIM and IQ-BM with a terminal malononitrile unit, in which the double bond and single bond are used as the connecting units, respectively, are obtained …
Number of citations: 15 pubs.acs.org
XY Xu, XB Huang, DZ Wu - Zeitschrift für Kristallographie-New …, 2022 - degruyter.com
… The crystal structure of 4,4′-diselanediylbis(8-(hexyloxy)-3,6-dimethyl-1-(piperidin-1-yl)isoquinoline-7-carbonitrile), C 46 H 60 N 6 O 2 Se 2 … The title compound was prepared from the reaction of an …
Number of citations: 0 www.degruyter.com
MS Al-Said, MG El-Gazzar… - European Journal of …, 2012 - eurjchem.com
On the account of the reported anticancer activity of 2-pyridone, a new series of ethyl-1,6-dihydropyridine-3-carboxylate ( 4a - j ), 1-oxo-1,2-dihydroisoquinoline-7-carbonitrile ( 6a - h ), 2 …
Number of citations: 14 eurjchem.com
D Wang, Y Chen, J Zhu, Y Lei, Y Zhou… - Chemistry–An Asian …, 2022 - Wiley Online Library
… -yl)isoquinoline-7-carbonitrile (FIC), and 4-(benzo[b]thiophen-2-yl)-8-methoxy-3,6-dimethyl-1-(piperidin-1-yl)isoquinoline-7-carbonitrile (TIC)… -1-yl)isoquinoline-7-carbonitrile (5) could be …
Number of citations: 6 onlinelibrary.wiley.com
Y Chen, X Zhang, M Wang, J Peng, Y Zhou… - Journal of Materials …, 2019 - pubs.rsc.org
… The key intermediate 8-hydroxy-3,6-dimethyl-1-(piperidin-1-yl)isoquinoline-7-carbonitrile (PIQ) was prepared by the reaction of compound 1 with piperidine in acetonitrile as solvent in …
Number of citations: 42 pubs.rsc.org
X Zhang, Y Zhou, M Wang, Y Chen… - Chemistry–An Asian …, 2020 - Wiley Online Library
… (2) with piperidine afforded to an unexpected multisubstituted 1-aminoisoquinoline derivative, namely 8-hydroxy-3,6-dimethyl-1-(piperidin-1-yl)isoquinoline-7-carbonitrile (3 a). This …
Number of citations: 22 onlinelibrary.wiley.com
Y Chen, B Wang, Y Lei, Y Zhou, Y Guo, M Liu… - Materials Chemistry …, 2022 - pubs.rsc.org
… 1A) for the first time, 30 which contains a triphenylamine unit at the 8-position and is synthesized using 8-hydroxy-3,6-dimethyl-1-(piperidin-1-yl)isoquinoline-7-carbonitrile (PIQ) as the …
Number of citations: 9 pubs.rsc.org
SM Ivanov - Tetrahedron Letters, 2020 - Elsevier
The treatment of tert-butyl 2-(7-bromo-3-tert-butyl-8-R-4-oxopyrazolo[5,1-c][1,2,4]triazin-1(4H)-yl)acetates (R = CN, CO 2 Et, NO 2 ) with alkyl lithiums in THF at low temperature led to …
Number of citations: 17 www.sciencedirect.com
D Wang, Y Xie, X Wu, Y Lei, Y Zhou, Z Cai… - The Journal of …, 2021 - ACS Publications
… The intermediate 4-bromo-8-methoxy-3,6-dimethyl-1-(piperidin-1-yl) isoquinoline-7-carbonitrile was synthesized according to an established method (28,29) and then reacted with …
Number of citations: 79 pubs.acs.org

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